1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline (CAS No. 1219967-13-1) is a heterocyclic organic compound with the molecular formula C₁₅H₁₂ClF₃N₂ and a molecular weight of 312.72 g/mol . It features a tetrahydroquinoline core fused with a 3-chloro-5-(trifluoromethyl)-pyridinyl substituent. The chloro and trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in drug discovery .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2/c16-12-8-11(15(17,18)19)9-20-14(12)21-7-3-5-10-4-1-2-6-13(10)21/h1-2,4,6,8-9H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGLCZBJGPOCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroquinoline (CAS Number: 96741-18-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₄Cl₂F₆N₂O
- Molecular Weight : 377.069 g/mol
- LogP : 4.5769
- Melting Point : 107-109 °C
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy. It has shown promise in inhibiting specific kinases involved in tumor growth and proliferation.
Targeting Epidermal Growth Factor Receptor (EGFR)
Research indicates that derivatives of tetrahydroquinoline compounds can inhibit EGFR, a key player in many cancers. In a study comparing various compounds, those with similar structures exhibited significant antiproliferative activity against cancer cell lines, suggesting that the tetrahydroquinoline scaffold may enhance binding affinity to EGFR .
Structure-Activity Relationship (SAR)
The SAR studies have identified several modifications that enhance biological activity:
- Chloro and Trifluoromethyl Substituents : The presence of chloro and trifluoromethyl groups at specific positions on the pyridine ring significantly increases the compound's potency against cancer cells.
- Tetrahydroquinoline Framework : The tetrahydroquinoline core is essential for maintaining the structural integrity required for biological activity.
Case Studies and Research Findings
- Antiproliferative Activity :
- Kinase Inhibition :
- Comparative Studies :
Data Table: Biological Activity Overview
| Compound | Target | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Compound A | EGFR | 6.54 | A549 | Kinase inhibition |
| Compound B | EGFR | 7.26 | NCI-H1975 | Competitive binding |
| Compound C | EGFR | 11.66 | MDA-MB-231 | Antiproliferative |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Core Scaffolds
5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
- Molecular Formula : C₁₀H₁₁ClF₃N
- Molecular Weight : 237.65 g/mol
- Key Differences: Replaces the quinoline core with an isoquinoline scaffold, altering ring nitrogen positioning. Lacks the pyridinyl substituent, reducing steric bulk and electronic effects. The hydrochloride salt improves aqueous solubility compared to the neutral target compound .
1-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-1,2,3,4-tetrahydroisoquinoline
- Molecular Formula : C₁₉H₁₇ClF₃N₂
- Molecular Weight : 373.80 g/mol
- Key Differences: Incorporates a methyl bridge between the pyridinyl and isoquinoline moieties. Increased molecular weight and steric hindrance may impact membrane permeability and target binding .
Analogues with Functional Group Variations
N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(methoxyamino)methylene]thiourea
- Molecular Formula : C₉H₈ClF₃N₄OS
- Molecular Weight : 312.70 g/mol
- Key Differences: Replaces the tetrahydroquinoline core with a thiourea-functionalized pyridine.
1-[3-Chloro-5-(trifluoromethyl)pyrid-2-yl]piperazine
- Molecular Formula : C₁₀H₁₀ClF₃N₃
- Molecular Weight : 264.66 g/mol
- Key Differences: Substitutes tetrahydroquinoline with a piperazine ring, changing nitrogen spacing and conformational flexibility. Smaller size may enhance solubility but reduce affinity for hydrophobic binding pockets .
Complex Derivatives with Extended Pharmacophores
5-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Molecular Formula : C₁₄H₁₂ClF₃N₆O₂
- Molecular Weight : 412.73 g/mol
- Key Differences :
4-Chloro-N-(4-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)phenyl)benzenesulfonamide
- Molecular Formula : C₁₉H₁₃Cl₂F₃N₂O₂S
- Molecular Weight : 479.29 g/mol
Comparative Analysis Table
Key Research Findings
- Lipophilicity and Bioavailability : The chloro and trifluoromethyl groups in the target compound enhance lipophilicity, favoring blood-brain barrier penetration compared to less halogenated analogues .
- Solubility Trade-offs : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility but may require formulation adjustments for in vivo efficacy .
- Structural Flexibility : Piperazine derivatives () show reduced steric hindrance, enabling broader binding site compatibility but lower metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
